![molecular formula C15H13NO5 B6317035 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 155791-03-0](/img/structure/B6317035.png)
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% (4-ECPNP) is an organic compound with a variety of applications in scientific research. It is a nitro-aromatic compound with a phenolic structure and is used in a variety of biochemical and physiological experiments. 4-ECPNP has been studied for its effectiveness in a wide range of applications, including its ability to act as an antioxidant, a fluorescent probe, and a substrate for enzymatic reactions. Additionally, potential future directions for the use of 4-ECPNP will be discussed.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been used as a substrate for enzymatic reactions, such as the oxidation of NADH and the reduction of nitroaromatics. 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has also been used as an antioxidant, with studies showing that it can scavenge free radicals and protect cells against oxidative stress.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is not fully understood, but studies have shown that it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% can act as a fluorescent probe, with studies showing that it can be used to detect reactive oxygen species. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% can act as a substrate for enzymatic reactions, with studies showing that it can be used to oxidize NADH and reduce nitroaromatics.
Biochemical and Physiological Effects
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as an antioxidant, scavenging free radicals and protecting cells against oxidative stress. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound and is easy to synthesize. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is a stable compound and can be stored for long periods of time without degradation. On the other hand, there are some limitations to the use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments. For example, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% may be toxic in high concentrations, so it should be used with caution.
Future Directions
There are a number of potential future directions for the use of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%. One potential application is in drug development, as 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and anti-cancer effects. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% could be used as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for enzymatic reactions. Finally, 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% could be used as an antioxidant to protect cells against oxidative stress.
Synthesis Methods
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95% is a multi-step process involving the reaction of 4-ethoxycarbonylphenol with nitric acid. The first step is to prepare the 4-ethoxycarbonylphenol by reacting phenol with ethyl chloroformate in the presence of a base, such as triethylamine. The second step is to react the 4-ethoxycarbonylphenol with nitric acid to produce 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol, 95%. The reaction is carried out at room temperature and the product is isolated by precipitation using aqueous sodium bicarbonate. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-nitrophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)20/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPULAXEUXQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455942 | |
Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
155791-03-0 | |
Record name | Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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